molecular formula C4H7ClO3S B577511 Tetrahydrofuran-3-sulfonyl chloride CAS No. 1207346-29-9

Tetrahydrofuran-3-sulfonyl chloride

Cat. No.: B577511
CAS No.: 1207346-29-9
M. Wt: 170.607
InChI Key: MVZIUOJNVVIOEY-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-sulfonyl chloride is an organosulfur compound with the molecular formula C4H7ClO3S. It is a derivative of tetrahydrofuran, where a sulfonyl chloride group is attached to the third carbon of the tetrahydrofuran ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-3-sulfonyl chloride can be synthesized through the oxidation of tetrahydrofuran-3-thiol using oxidizing agents such as N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium chloride and water . The reaction typically proceeds under mild conditions and results in the formation of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: N-chlorosuccinimide (NCS)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

Major Products Formed:

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Azides: Formed by reaction with sodium azide

Scientific Research Applications

Tetrahydrofuran-3-sulfonyl chloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties.

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-3-sulfonyl chloride is unique due to its tetrahydrofuran ring structure, which imparts different reactivity and solubility properties compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the tetrahydrofuran ring is desired.

Biological Activity

Tetrahydrofuran-3-sulfonyl chloride (THF-3-SCl) is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry and biological research. This compound's biological activity is largely attributed to its sulfonyl chloride functional group, which exhibits significant reactivity with various biological targets. This article reviews the available literature on the biological activity of THF-3-SCl, including synthesis methods, potential therapeutic applications, and case studies highlighting its efficacy.

Overview of Sulfonyl Chlorides

Sulfonyl chlorides are known for their diverse biological activities, including antimicrobial properties and roles as intermediates in drug synthesis. The sulfonyl chloride group is highly reactive, allowing these compounds to form covalent bonds with nucleophiles, which can lead to the formation of new biologically active compounds. For example, related sulfonyl chlorides have been investigated for their ability to inhibit bacterial growth and serve as building blocks in pharmaceutical development .

Synthesis of this compound

The synthesis of THF-3-SCl typically involves the reaction of tetrahydrofuran derivatives with sulfonyl chloride under controlled conditions. The process may require a base to facilitate product formation, with specific reaction parameters such as temperature and solvent selection significantly influencing yield and purity. Common solvents used include tetrahydrofuran itself, methylene chloride, and dioxane .

Case Studies

  • Antiviral Activity : Research has shown that compounds containing tetrahydrofuran moieties can enhance antiviral activity against HIV-1 protease. Modifications to the tetrahydrofuran structure have resulted in significant increases in potency against multidrug-resistant strains . This suggests that THF-3-SCl could be explored for similar applications in antiviral drug development.
  • Enzyme Inhibition : A study on sulfonamide derivatives indicated that structural modifications could lead to selective inhibition of serine hydrolases involved in various diseases such as cancer and CNS disorders. The reactivity profile of THF-3-SCl may allow it to act as a selective inhibitor for specific enzyme targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of THF-3-SCl. The presence of the sulfonyl chloride group enhances reactivity with nucleophiles, potentially leading to more effective therapeutic agents. For example, modifications that increase hydrophobic interactions or improve binding affinity to target enzymes could enhance the compound's biological activity .

Table 1: Structure-Activity Relationship Data

CompoundK_i (nM)IC_50 (nM)
330.00270.5
340.06819
350.0058

Properties

IUPAC Name

oxolane-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO3S/c5-9(6,7)4-1-2-8-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZIUOJNVVIOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678491
Record name Oxolane-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207346-29-9
Record name Oxolane-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-3-sulfonyl chloride
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